molecular formula C11H15NO2 B8484253 (2-(Cyclopentyloxy)pyridin-3-yl)methanol

(2-(Cyclopentyloxy)pyridin-3-yl)methanol

Cat. No. B8484253
M. Wt: 193.24 g/mol
InChI Key: BCZAIYKELAWVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Cyclopentyloxy)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Cyclopentyloxy)pyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Cyclopentyloxy)pyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-(Cyclopentyloxy)pyridin-3-yl)methanol

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2-cyclopentyloxypyridin-3-yl)methanol

InChI

InChI=1S/C11H15NO2/c13-8-9-4-3-7-12-11(9)14-10-5-1-2-6-10/h3-4,7,10,13H,1-2,5-6,8H2

InChI Key

BCZAIYKELAWVCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-hydroxynicotinate (300 mg) in dimethylformamide (3 ml), 0.42 ml of bromocyclopropane and 542 mg of potassium carbonate were added, and the reaction solution was stirred overnight at 50° C. The reaction solution was cooled, then diluted with a saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to afford a crude product as a yellow oil. To a solution of lithium aluminum hydride (143 mg) in tetrahydrofuran (2 ml), a solution of the crude product in tetrahydrofuran 3 ml was added under ice-cooling. The reaction solution was stirred at the same temperature for 1 hour, followed by adding sodium sulfate decahydrate and further stirring the mixture at the same temperature for 1 hour. The reaction solution was Celite-filtered, the filtrate was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (95:5-50:50)) to afford the title compound as a colorless oil.
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300 mg
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542 mg
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3 mL
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0.42 mL
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solvent
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143 mg
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crude product
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2 mL
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3 mL
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